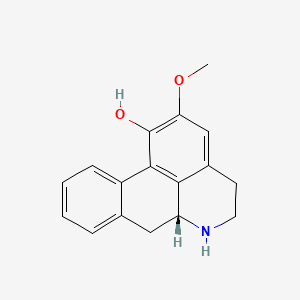
(-)-Caaverine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Caaverine is an aporphine alkaloid.
科学研究应用
Cancer Research
Tumor Suppressor Role
Recent studies have indicated that (-)-cadaverine may have a tumor-suppressing effect in breast cancer. In a study involving Balb/c female mice grafted with 4T1 breast cancer cells, treatment with (-)-cadaverine resulted in reduced tumor mass and metastasis. The compound was shown to revert mesenchymal-like cancer cells to an epithelial-like state, thus inhibiting cellular movement and invasion. This effect was mediated through trace amino acid receptors (TAARs), particularly TAAR8 and TAAR9, which are associated with better survival outcomes in tumors .
Mechanism of Action
The mechanism by which (-)-cadaverine exerts its anticancer effects includes the inhibition of epithelial-mesenchymal transition (EMT) and the reduction of mitochondrial oxidation in cancer cells. These findings suggest that cadaverine operates at concentrations that are significantly lower than those typically used in vitro, indicating its potential as a therapeutic agent without adverse effects on normal cells .
Oral Health
Association with Oral Malodor
(-)-Cadaverine has been implicated in oral malodor, independent of volatile sulfur compounds (VSC). A study analyzing saliva samples from subjects found significant correlations between cadaverine levels and assessments of bad breath. This suggests that cadaverine may contribute to oral malodor parameters, highlighting its relevance in dental and hygiene products .
Plant Physiology
Role in Plant Growth and Stress Response
In plants, (-)-cadaverine plays a crucial role in growth and development. It has been shown to influence cell division, promote fruit development, and improve yield. Additionally, cadaverine is involved in plant responses to stress conditions such as heat, drought, and salinity. However, the effects can vary; some plants exhibit enhanced tolerance while others show increased sensitivity when exposed to cadaverine .
Biotechnological Applications
The synthesis of (-)-cadaverine through bioconversion technologies presents opportunities for sustainable agricultural practices. Its application can enhance plant resilience and productivity, making it a valuable compound in agricultural biotechnology .
Industrial Applications
Synthesis and Commercial Use
(-)-Cadaverine is increasingly recognized for its potential as a monomer in the production of high-value-added products. Its green synthesis methods are being explored to create environmentally friendly industrial applications. The compound's versatility allows it to be utilized in various commercial processes, including the production of biodegradable plastics and other materials .
Summary Table of Applications
属性
CAS 编号 |
6899-64-5 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
(6aR)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C17H17NO2/c1-20-14-9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(15(11)13)17(14)19/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1 |
InChI 键 |
DUSFBAYEYGRYOT-CYBMUJFWSA-N |
SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)O |
手性 SMILES |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)NCCC3=C1)O |
规范 SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)O |
Key on ui other cas no. |
6899-64-5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















